molecular formula C9H4F6 B1338009 1,1,2,2,3,3-Hexafluoro-indan CAS No. 2338-64-9

1,1,2,2,3,3-Hexafluoro-indan

Cat. No.: B1338009
CAS No.: 2338-64-9
M. Wt: 226.12 g/mol
InChI Key: LNYHPQJAJVEHPE-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-indan is a fluorinated organic compound with the molecular formula C9H4F6. It is a derivative of indan, where six hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3-Hexafluoro-indan typically involves the fluorination of indan derivatives. One common method is the direct fluorination of indan using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexafluoro-indan undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially fluorinated indan derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Fluorinated ethers or amines.

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Partially fluorinated indan derivatives.

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-indan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoro-indan involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This property is particularly useful in drug design, where fluorinated compounds can improve the binding affinity and metabolic stability of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and synthetic intermediate.

    1,1,1,2,2,3,3-Heptafluoropropane: A fluorinated propane derivative used in various industrial applications.

Uniqueness

1,1,2,2,3,3-Hexafluoro-indan is unique due to its indan core structure, which provides a rigid and stable framework for fluorination. This structural feature distinguishes it from other fluorinated compounds and makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

IUPAC Name

1,1,2,2,3,3-hexafluoroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6/c10-7(11)5-3-1-2-4-6(5)8(12,13)9(7,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYHPQJAJVEHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508825
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-64-9
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3-Hexafluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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